molecular formula C19H29N3O3 B2411939 6-Cyclopropyl-3-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2189434-05-5

6-Cyclopropyl-3-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2411939
CAS No.: 2189434-05-5
M. Wt: 347.459
InChI Key: FONOHIGWKAFUAV-UHFFFAOYSA-N
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Description

6-Cyclopropyl-3-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopropyl group, a piperidine ring, and a dihydropyrimidinone core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-3-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common approach is to use a cyclopropylamine derivative, which undergoes a series of reactions including cyclization, alkylation, and condensation to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-3-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

6-Cyclopropyl-3-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-3-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyrimidinone derivatives and piperidine-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall chemical properties.

Uniqueness

6-Cyclopropyl-3-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups and structural features

Biological Activity

The compound 6-Cyclopropyl-3-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a nitrogen-containing heterocyclic compound with potential therapeutic applications. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C_{17}H_{24}N_{4}O_{2}
  • Molecular Weight : 320.40 g/mol
  • IUPAC Name : this compound

The compound features a dihydropyrimidine core, which is known for its diverse biological activities.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds with similar structures to This compound . For instance, derivatives of pyrimidine have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that certain pyrimidine derivatives exhibited IC50 values in the low micromolar range against human breast cancer cells (MCF-7) and colon carcinoma (HCT116) .

CompoundCell LineIC50 (μM)
6-Cyclopropyl...MCF-727.3
6-Cyclopropyl...HCT1166.2

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit key pathways involved in cell cycle regulation.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
  • Antioxidant Activity : Some derivatives demonstrate the ability to scavenge free radicals, contributing to their anticancer properties .

Pharmacokinetics and Toxicity

Research on the pharmacokinetics of related compounds indicates that they possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of piperidine and hydroxyl groups enhances solubility and bioavailability . However, detailed toxicity studies specific to 6-Cyclopropyl... are still lacking.

In Vivo Studies

In vivo studies using animal models have demonstrated the efficacy of pyrimidine derivatives in tumor reduction. For example, a study involving a xenograft model showed significant tumor size reduction after treatment with a similar dihydropyrimidine derivative .

Clinical Implications

While there are no direct clinical trials specifically for 6-Cyclopropyl... , the promising results from related compounds suggest potential applications in treating various cancers. The ongoing research into nitrogen-containing heterocycles continues to highlight their importance in drug discovery.

Properties

IUPAC Name

6-cyclopropyl-3-[[1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl]methyl]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c23-18-11-17(16-1-2-16)20-14-22(18)12-15-3-7-21(8-4-15)13-19(24)5-9-25-10-6-19/h11,14-16,24H,1-10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONOHIGWKAFUAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)CC4(CCOCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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